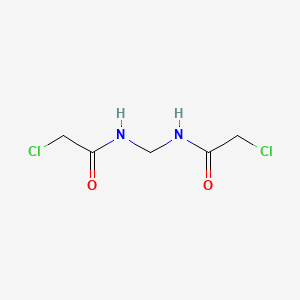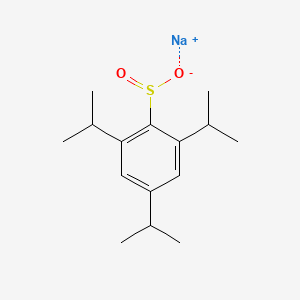![molecular formula C8H8NNaS2 B6612239 sodium [(3-methylphenyl)carbamothioyl]sulfanide CAS No. 53278-68-5](/img/structure/B6612239.png)
sodium [(3-methylphenyl)carbamothioyl]sulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium [(3-methylphenyl)carbamothioyl]sulfanide (3-MPCS) is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a white crystalline solid with a melting point of about 120 °C. 3-MPCS is a sulfanide derivative of 3-methylphenylcarbamoyl, which is usually referred to as “sulfanide”. It is an organosulfur compound that is used in organic synthesis, as it can act as a protecting group for organic molecules.
Mecanismo De Acción
Sodium [(3-methylphenyl)carbamothioyl]sulfanide acts as a protecting group for organic molecules by forming a stable covalent bond with the molecule. This bond prevents the molecule from reacting with other compounds, thus protecting it from unwanted reactions. Additionally, sodium [(3-methylphenyl)carbamothioyl]sulfanide can act as a catalyst in the synthesis of organic compounds, as it can increase the rate of reaction.
Biochemical and Physiological Effects
sodium [(3-methylphenyl)carbamothioyl]sulfanide is not known to have any significant biochemical or physiological effects. It is not known to be toxic or cause any adverse reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using sodium [(3-methylphenyl)carbamothioyl]sulfanide in lab experiments is its ability to act as a protecting group for organic molecules. This helps to prevent the unwanted reaction of these molecules with other compounds. Additionally, sodium [(3-methylphenyl)carbamothioyl]sulfanide can act as a catalyst in the synthesis of organic compounds, as it can increase the rate of reaction. However, sodium [(3-methylphenyl)carbamothioyl]sulfanide is not known to be toxic or cause any adverse reactions, so it should be handled with care.
Direcciones Futuras
The potential applications of sodium [(3-methylphenyl)carbamothioyl]sulfanide are still being explored. Some future directions for research include the development of new synthetic methods for the synthesis of organic compounds, the development of new catalysts for organic synthesis, and the exploration of its potential use in drug design. Additionally, further research could be conducted to explore its potential use in the development of new materials, such as polymers and nanomaterials. Finally, further research could be conducted to explore its potential use in the development of new drugs and drug delivery systems.
Métodos De Síntesis
Sodium [(3-methylphenyl)carbamothioyl]sulfanide is typically synthesized through a three-step process. The first step involves the reaction of 3-methylphenylcarbamoyl chloride with sodium hydroxide in methanol to produce 3-methylphenylcarbamoyl sodium salt. The second step involves the reaction of this salt with p-toluenesulfonyl chloride in acetonitrile, resulting in the formation of 3-methylphenylcarbamoyl chloride. Finally, the third step involves the reaction of this chloride with sodium sulfide in acetonitrile to produce sodium [(3-methylphenyl)carbamothioyl]sulfanide.
Aplicaciones Científicas De Investigación
Sodium [(3-methylphenyl)carbamothioyl]sulfanide has been studied for its potential applications in various scientific research fields. It has been used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used as a protecting group for organic molecules, as it can prevent the unwanted reaction of these molecules with other compounds. Additionally, sodium [(3-methylphenyl)carbamothioyl]sulfanide has been used as a catalyst in the synthesis of organic compounds, as it can increase the rate of reaction.
Propiedades
IUPAC Name |
sodium;N-(3-methylphenyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2.Na/c1-6-3-2-4-7(5-6)9-8(10)11;/h2-5H,1H3,(H2,9,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMQVQHGCEWSZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium m-tolylcarbamodithioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

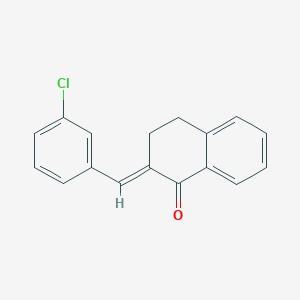
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
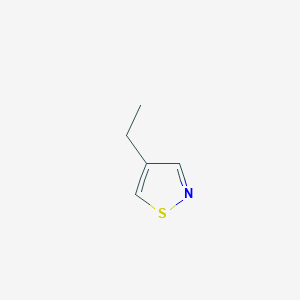
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)
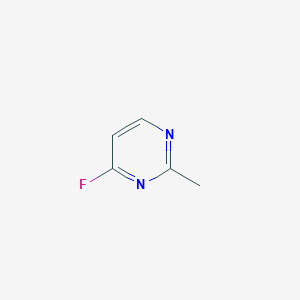
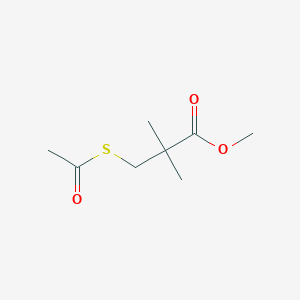
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)
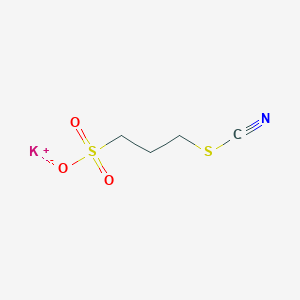
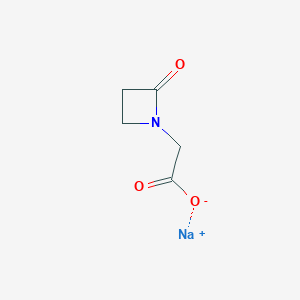
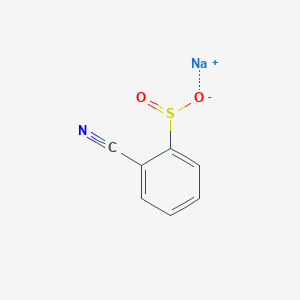
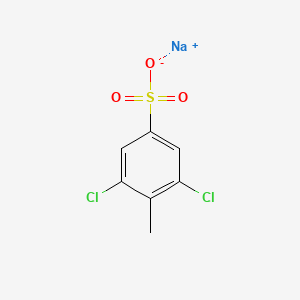
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)
